
Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
Structural Analysis and Synthesis Methods : Studies have explored the synthesis and structural characteristics of compounds related to Methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylnicotinate. For instance, Mirković et al. (2014) conducted an experimental and theoretical study on methoxy substituted phenylazo-cyano-pyridones, revealing insights into their molecular structures through X-ray and quantum chemical calculations (Mirković et al., 2014). Additionally, research by Janin et al. (1999) focused on the methylation of cyano-pyridones, which is relevant for creating compounds with potential biological activities (Janin et al., 1999).
Photophysical Properties : Kim et al. (2021) investigated the photophysical properties of related compounds, highlighting how substituents like methoxy and cyano groups impact luminescence characteristics (Kim et al., 2021).
Supramolecular Chemistry : Dowarah et al. (2022) synthesized a novel pyridone-based phthalimide fleximer and studied its structure and supramolecular self-assembly, demonstrating the potential for diverse applications in supramolecular chemistry (Dowarah et al., 2022).
Chemical Behavior and Stability : Research by Katritzky and Soti (1974) on substituted pyridinyls, including those with cyano and methoxy groups, provided insights into the structure-stability relationships and the potential for zwitterionic stabilization of radicals (Katritzky & Soti, 1974).
Properties
IUPAC Name |
methyl 5-cyano-6-(4-methoxyphenoxy)-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-14(16(19)21-3)8-11(9-17)15(18-10)22-13-6-4-12(20-2)5-7-13/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPBGLFCLKCOFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC=C(C=C2)OC)C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


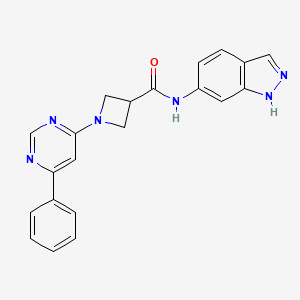

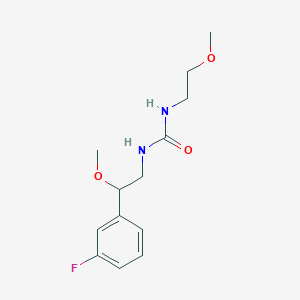
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane](/img/structure/B2373307.png)
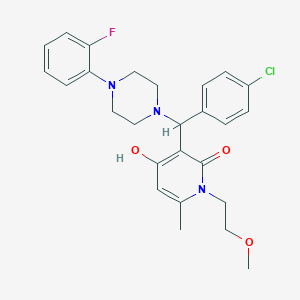
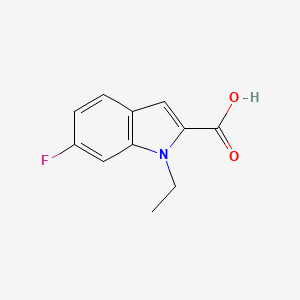
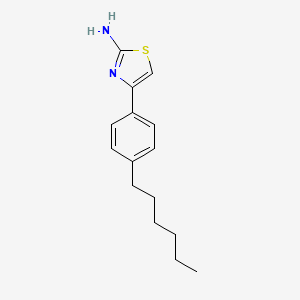
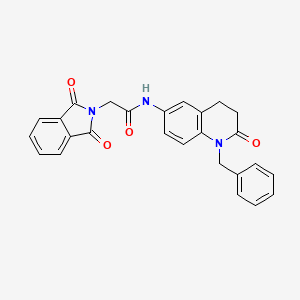
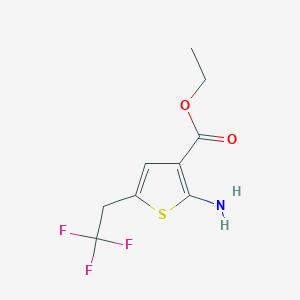
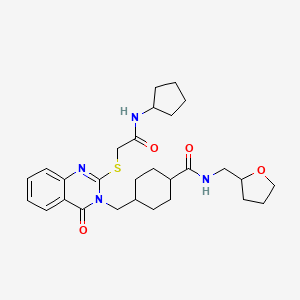
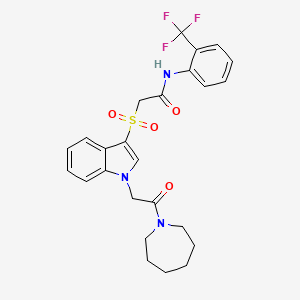
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2373323.png)
